molecular formula C15H17F3N6 B12225585 4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12225585
M. Wt: 338.33 g/mol
InChI Key: ZBPCBCJBQLOHLW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a trifluoromethyl group attached to the pyrimidine ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-(trifluoromethyl)pyrimidin-2-ylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrimidine derivatives .

Scientific Research Applications

4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells. Once inside, it can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of a trifluoromethyl group and a piperazine moiety attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H17F3N6

Molecular Weight

338.33 g/mol

IUPAC Name

4,6-dimethyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17F3N6/c1-10-9-11(2)21-14(20-10)24-7-5-23(6-8-24)13-19-4-3-12(22-13)15(16,17)18/h3-4,9H,5-8H2,1-2H3

InChI Key

ZBPCBCJBQLOHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C

Origin of Product

United States

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